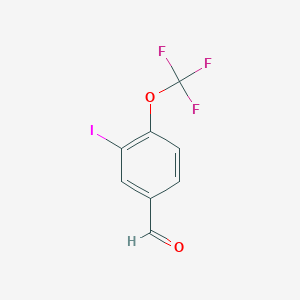

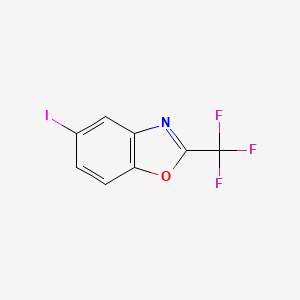

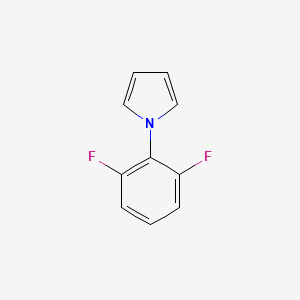

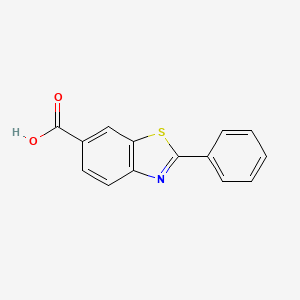

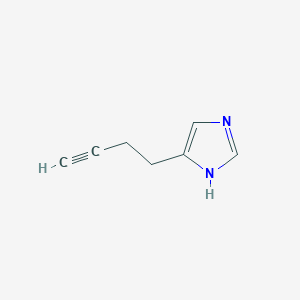

4-(But-3-yn-1-yl)-1H-imidazole

Descripción general

Descripción

The compound “4-(But-3-yn-1-yl)-1H-imidazole” seems to be a derivative of imidazole, which is a heterocyclic compound. The “But-3-yn-1-yl” part suggests the presence of a butyne (a four-carbon compound with a triple bond) group .

Synthesis Analysis

While specific synthesis methods for “4-(But-3-yn-1-yl)-1H-imidazole” were not found, a related compound, “p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)”, was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Aplicaciones Científicas De Investigación

Gas Generators and High-Energy Materials

Imidazole derivatives, including compounds similar to 4-(But-3-yn-1-yl)-1H-imidazole, have been studied for their potential applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation, contributing significantly to the molecular backbone's energy content, making them suitable for high-energy applications. The structural features of these compounds, particularly the azole rings and functional groups like nitro, amino, and azido, significantly influence their physicochemical properties, offering potential for various applications in material sciences (Srinivas et al., 2014).

Chemosensors for Detection of Ions

Imidazole-based chemosensors have been designed for the reversible detection of ions such as cyanide and mercury. These compounds demonstrate selective sensing capabilities towards specific ions, resulting in changes in fluorescence properties. The detection limits for these sensors are significantly low, indicating high sensitivity. The reversibility and reusability of these sensors highlight their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Dual Solvent-Catalyst in Synthesis

Certain imidazole-based compounds have shown dual solvent-catalyst properties. For instance, 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid has been utilized for the acetylation of various functionalized molecules, demonstrating good yields within short reaction times. The ability to recycle and reuse the catalyst with almost no loss in activity further emphasizes its utility in synthetic chemistry, potentially including the synthesis or modification of 4-(But-3-yn-1-yl)-1H-imidazole derivatives (Khaligh et al., 2019).

Corrosion Inhibition

Imidazole derivatives have been investigated for their corrosion inhibition properties on materials like mild steel in acidic solutions. These compounds adhere to the Langmuir adsorption model, indicating their potential as protective agents against corrosion, which can be crucial in industrial applications and material preservation (Prashanth et al., 2021).

Direcciones Futuras

While specific future directions for “4-(But-3-yn-1-yl)-1H-imidazole” are not available, the related compound “p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)” was used in peptide photoaffinity labeling experiments, suggesting potential applications in investigating the interactions between bioactive peptides and their targets .

Propiedades

IUPAC Name |

5-but-3-ynyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-4-7-5-8-6-9-7/h1,5-6H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWFXUHNYJCMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442628 | |

| Record name | 4-(But-3-yn-1-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(But-3-yn-1-yl)-1H-imidazole | |

CAS RN |

223419-76-9 | |

| Record name | 4-(But-3-yn-1-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.